molecular formula C18H23N3O3S B7837417 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B7837417
M. Wt: 361.5 g/mol
InChI Key: PNMIMBVOEUULRZ-UHFFFAOYSA-N
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Description

The compound identified as “2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific molecular structure and reactivity, which make it suitable for diverse scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves several synthetic routes, each with specific reaction conditions. One common method includes the use of aromatic compounds as starting materials, which undergo a series of reactions such as halogenation, nitration, and reduction to form the desired product . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (lithium aluminum hydride, sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide include other aromatic compounds and derivatives with comparable structures and reactivity. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-10-7-11(2)16(12(3)8-10)20-15(23)9-25-18-19-13(4)14(5-6-22)17(24)21-18/h7-8,22H,5-6,9H2,1-4H3,(H,20,23)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMIMBVOEUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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